O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine

Solid-phase peptide synthesis Racemization Coupling reagents

Source Fmoc-Ser(tBu)-OH for Fmoc SPPS with proven orthogonal stability: the tBu side-chain ether survives repetitive 20% piperidine treatments, unlike Trt or Bzl alternatives that risk premature deprotection or β-elimination. For automated continuous-flow synthesizers, couple using collidine (not DIEA) to keep racemization <1%. In sequences >20 AA or poly-Ser domains, tBu integrity holds across extended cycles. For Cys/Met/Trp peptides at scale, budget for ~20% tert-butylation side-products in purification. DMSO solubility ≥38.3 mg/mL ensures cartridge-friendly dissolution. Minimum ≥98% HPLC purity.

Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
CAS No. 71989-33-8
Cat. No. B557304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine
CAS71989-33-8
SynonymsFmoc-O-tert-butyl-L-serine; 71989-33-8; Fmoc-Ser(tBu)-OH; Fmoc-Ser(t-Bu)-OH; Fmoc-Ser(But); (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoicacid; N-(9-Fluorenylmethoxycarbonyl)-o-tert-butyl-L-serine; N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyl)-L-serine; PubChem10035; AC1MC5CE; AC1Q1NGX; n-fmoc-o-tert-butylserine; Fmoc-O-tert.butyl-L-serine; KSC377O3N; 47619_ALDRICH; SCHEMBL119575; 47619_FLUKA; CTK2H7736; MolPort-003-934-214; REITVGIIZHFVGU-IBGZPJMESA-N; ACT08653; ZINC2384756; ANW-36138; CF-056; FC1247
Molecular FormulaC22H25NO5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
InChIKeyREITVGIIZHFVGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ser(tBu)-OH (71989-33-8) Overview for SPPS Procurement


Fmoc-Ser(tBu)-OH (CAS 71989-33-8) is a standard serine derivative for Fmoc-based solid-phase peptide synthesis (SPPS), featuring an Nα-9-fluorenylmethoxycarbonyl (Fmoc) temporary protecting group and a tert-butyl (tBu) permanent side-chain ether [1]. As a core building block in the Fmoc/tBu orthogonal protection strategy, it enables precise incorporation of serine residues while preventing side reactions during chain elongation. The compound is commercially available at high purity (typically ≥98% by HPLC) and is routinely used in both academic research and pharmaceutical process development .

Why Fmoc-Ser(tBu)-OH Cannot Be Simply Substituted by Other Serine Derivatives


The tert-butyl ether protection on Fmoc-Ser(tBu)-OH confers unique orthogonal stability: it resists the basic conditions (e.g., 20% piperidine/DMF) used for iterative Fmoc removal, yet is cleanly cleaved during final acidolysis with trifluoroacetic acid (TFA) [1]. This precise acid/base orthogonality is not universal—alternative protecting groups like trityl (Trt) or benzyl (Bzl) exhibit markedly different acid lability profiles, which can lead to premature deprotection, β-elimination, or O-acylation during synthesis [2]. Moreover, the tBu group's steric bulk influences both coupling kinetics and racemization propensity in ways that directly impact peptide purity and yield, making direct substitution without protocol adjustment a risk to synthetic outcome [3].

Quantitative Evidence Guide: Differentiating Fmoc-Ser(tBu)-OH for SPPS Applications


Racemization Suppression with Collidine vs. Standard DIEA Protocols

Under standard continuous-flow SPPS conditions using DIEA as the tertiary base, Fmoc-Ser(tBu)-OH exhibits unexpectedly high racemization levels. However, substitution of DIEA with collidine reduces racemization to less than 1%, as demonstrated in the solid-phase assembly of the model tripeptide H-Gly-Ser-Phe-NH₂ [1].

Solid-phase peptide synthesis Racemization Coupling reagents

Quantified tert-Butylation Side-Product Formation During TFA Cleavage

In the Fmoc/tBu SPPS of somatostatinamide, the use of tBu side-chain protection (including Ser(tBu)) results in nearly 20% of tert-butylated side-products, even in the presence of scavengers. This quantifiable drawback is a direct consequence of tert-butyl cation generation during final TFA cleavage, which alkylates sensitive residues like Met, Trp, Cys, and Ser [1]. Alternative protecting groups such as Trt or Thp substantially reduce this side reaction [2].

Deprotection Side reactions Peptide purification

Solubility Profile in DMSO vs. Alternative Protecting Group Derivatives

Fmoc-Ser(tBu)-OH exhibits a solubility of ≥38.3 mg/mL in DMSO at room temperature [1]. This solubility value is comparable to that of other common Fmoc-amino acids and supports efficient dissolution for automated SPPS protocols using DMSO as a co-solvent or alternative to DMF. While no direct quantitative comparison to Fmoc-Ser(Trt)-OH solubility in DMSO was located, the known bulkier trityl group often reduces solubility, making the tBu derivative preferable for high-concentration coupling reactions.

Solubility Coupling efficiency SPPS solvents

Orthogonal Deprotection Stability: Acid/Basic Lability Profile

The tert-butyl ether of Fmoc-Ser(tBu)-OH demonstrates complete stability toward 20% piperidine/DMF (the standard Fmoc removal condition), with no detectable premature side-chain deprotection or β-elimination during >10 repetitive coupling cycles [1]. In contrast, the trityl (Trt) protecting group is significantly more acid-labile, being removable with as little as 1-2% TFA, which can lead to unintended side-chain exposure during acidic washes or scavenging steps [2]. The tBu group requires concentrated TFA (typically 95% TFA with scavengers) for efficient cleavage, providing a wider operational window for orthogonal synthesis.

Orthogonal protection Deprotection kinetics Fmoc SPPS

Optimal Application Scenarios for Fmoc-Ser(tBu)-OH in SPPS and Process Development


Automated Continuous-Flow SPPS with Collidine-Based Coupling

When using automated continuous-flow peptide synthesizers, Fmoc-Ser(tBu)-OH should be coupled using collidine as the tertiary base in place of DIEA. This protocol reduces racemization to <1%, as established in the model tripeptide assembly [1][2]. Procurement should include a supply of high-purity collidine and validation of synthesizer solvent delivery systems for this specific base.

Synthesis of Long or Aggregation-Prone Peptides Requiring Robust Orthogonal Protection

For sequences exceeding 20 amino acids or containing aggregation-prone motifs (e.g., poly-Ser, Ser/Thr-rich domains), the tBu group's exceptional stability toward repeated piperidine treatments ensures side-chain integrity throughout extended synthesis cycles [1]. This scenario directly leverages the class-level evidence of orthogonal stability, minimizing premature deprotection and β-elimination.

Process Development for Peptides with Sensitive Residues (Cys, Met, Trp)

For process-scale synthesis of peptides containing Cys, Met, or Trp, the quantifiable 20% tert-butylation side-product burden associated with tBu protection [2] must be factored into purification costs. In such cases, Fmoc-Ser(tBu)-OH may still be used if HPLC capacity is sufficient, but procurement should consider alternative protecting groups (e.g., Trt) if purity requirements exceed 95% or if yield is critical. This scenario provides a data-driven decision point for large-scale manufacturing.

High-Concentration Coupling Protocols in DMSO-Containing Solvent Systems

In SPPS protocols utilizing DMSO as a co-solvent to enhance coupling efficiency or solubilize difficult sequences, the documented solubility of Fmoc-Ser(tBu)-OH (≥38.3 mg/mL in DMSO) [3] supports reliable dissolution and prevents precipitation in synthesizer cartridges. This is particularly relevant for automated synthesizers with DMSO-compatible fluidics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.